molecular formula C12H24O12 B13843350 D-(+)-Maltose monohydrate-UL-13C12

D-(+)-Maltose monohydrate-UL-13C12

Cat. No.: B13843350
M. Wt: 372.22 g/mol
InChI Key: WSVLPVUVIUVCRA-KOOFFJCXSA-N
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Description

D-(+)-Maltose monohydrate-UL-13C12 is a stable isotope-labeled compound of maltose, a disaccharide composed of two glucose units. The “UL-13C12” designation indicates that all twelve carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific research applications, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-(+)-Maltose monohydrate-UL-13C12 typically involves the enzymatic or chemical conversion of glucose labeled with carbon-13. The process begins with the fermentation of glucose-13C, followed by the enzymatic action of maltase to form maltose. The reaction conditions are carefully controlled to ensure the complete incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using microorganisms that can metabolize glucose-13C. The resulting maltose is then purified and crystallized to obtain the monohydrate form. The production process is optimized to achieve high yields and purity of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

D-(+)-Maltose monohydrate-UL-13C12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form maltobionic acid.

    Reduction: Reduction reactions can convert maltose to maltitol.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and bromine water.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

    Substitution: Acylation and alkylation reagents such as acetic anhydride and methyl iodide are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Maltobionic acid

    Reduction: Maltitol

    Substitution: Various acylated and alkylated derivatives of maltose

Scientific Research Applications

D-(+)-Maltose monohydrate-UL-13C12 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to investigate carbohydrate metabolism.

    Biology: Employed in studies of enzyme kinetics and carbohydrate-protein interactions.

    Medicine: Utilized in research on glucose metabolism and diabetes.

    Industry: Applied in the development of labeled compounds for use in food science and nutrition research.

Mechanism of Action

The mechanism of action of D-(+)-Maltose monohydrate-UL-13C12 involves its metabolism by enzymes such as maltase and amylase. These enzymes hydrolyze the glycosidic bond between the glucose units, releasing glucose-13C, which can then be tracked in metabolic pathways. The labeled glucose allows researchers to study the dynamics of carbohydrate metabolism and the effects of various metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

    D-(+)-Glucose-UL-13C6: A labeled glucose compound used in similar metabolic studies.

    D-(+)-Lactose monohydrate-UL-13C12: A disaccharide composed of glucose and galactose, labeled with carbon-13.

    D-(+)-Sucrose-UL-13C12: A disaccharide of glucose and fructose, labeled with carbon-13.

Uniqueness

D-(+)-Maltose monohydrate-UL-13C12 is unique due to its specific labeling of all twelve carbon atoms with carbon-13, making it particularly useful for detailed metabolic studies. Its structure as a disaccharide of two glucose units also provides distinct advantages in studying carbohydrate metabolism compared to other labeled disaccharides.

Properties

Molecular Formula

C12H24O12

Molecular Weight

372.22 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;

InChI Key

WSVLPVUVIUVCRA-KOOFFJCXSA-N

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@@H]2[13C@H](O[13CH]([13C@@H]([13C@H]2O)O)O)[13CH2]O)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Origin of Product

United States

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